Cas no 889951-01-3 (2'-(Benzyloxy)[1,1'-biphenyl]-4-ol)
2'-(Benzyloxy)[1,1'-biphenyl]-4-ol Chemical and Physical Properties
Names and Identifiers
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- DTXSID90602451
- MFCD06802275
- 4-(2-Benzyloxyphenyl)phenol, 95%
- 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol
- B65866
- 2'-Benzyloxy-biphenyl-4-ol
- 889951-01-3
- AKOS004116617
- 4-(2-Benzyloxyphenyl)phenol
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- MDL: MFCD06802275
- Inchi: 1S/C19H16O2/c20-17-12-10-16(11-13-17)18-8-4-5-9-19(18)21-14-15-6-2-1-3-7-15/h1-13,20H,14H2
- InChI Key: IQKFQOXIXAWECU-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1=CC=CC=C1C1C=CC(=CC=1)O
Computed Properties
- Exact Mass: 276.115029749Da
- Monoisotopic Mass: 276.115029749Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 29.5Ų
2'-(Benzyloxy)[1,1'-biphenyl]-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB319022-5 g |
4-(2-Benzyloxyphenyl)phenol, 95%; . |
889951-01-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB319022-5g |
4-(2-Benzyloxyphenyl)phenol, 95%; . |
889951-01-3 | 95% | 5g |
€1159.00 | 2025-04-15 |
2'-(Benzyloxy)[1,1'-biphenyl]-4-ol Suppliers
2'-(Benzyloxy)[1,1'-biphenyl]-4-ol Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol
Introduction to 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol (CAS No. 889951-01-3)
2'-(Benzyloxy)[1,1'-biphenyl]-4-ol, also known by its CAS number 889951-01-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of biphenyl, a class of compounds characterized by two phenyl rings connected by a single bond. The presence of the benzyloxy group at the 2' position and the hydroxyl group at the 4 position introduces unique electronic and structural properties, making it a valuable molecule for various applications.
The structure of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol consists of two phenyl rings linked by a single bond. The benzyloxy group (-O-C6H5) is attached to the second carbon of one phenyl ring, while a hydroxyl group (-OH) is located on the fourth carbon of the same ring. This arrangement creates a molecule with both electron-donating and electron-withdrawing groups, which can influence its reactivity and interaction with other molecules. The biphenyl system itself is known for its planar structure and aromaticity, which contribute to its stability and potential for use in electronic materials.
In terms of physical properties, 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol is typically a crystalline solid under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various synthetic procedures. The compound's melting point and boiling point are critical parameters that determine its applicability in different chemical processes. Recent studies have focused on optimizing the synthesis routes for this compound to enhance yield and purity, which are essential for its use in advanced materials.
The synthesis of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol involves multi-step reactions that typically start with benzene derivatives. One common approach is the Friedel-Crafts alkylation or acylation followed by hydrolysis to introduce the hydroxyl group. The benzyloxy group can be introduced through nucleophilic aromatic substitution or coupling reactions. Researchers have explored green chemistry methods to make these syntheses more environmentally friendly, such as using microwave-assisted reactions or catalytic systems that reduce waste.
The applications of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol span across several domains. In pharmaceutical research, this compound has been studied as a potential lead molecule for drug development due to its ability to interact with biological targets through hydrogen bonding and π-π interactions. Recent findings suggest that it may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
In materials science, the biphenyl structure of this compound makes it a candidate for use in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The presence of functional groups like benzyloxy and hydroxyl can modulate the electronic properties of the material, enhancing its performance in electronic devices. Studies have shown that incorporating such molecules into polymer matrices can improve thermal stability and mechanical strength.
The environmental impact of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol is another area of interest. Researchers are investigating its biodegradability and toxicity to ensure that its use does not pose risks to ecosystems. Preliminary results indicate that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in the environment.
In conclusion, 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol (CAS No. 889951-01-3) is a versatile compound with promising applications in chemistry and materials science. Its unique structure and functional groups make it an attractive candidate for further research and development across multiple industries.
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